(E)-4-(3-ETHOXY-4-HYDROXYPHENYL)-3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-3-BUTEN-2-ONE
Overview
Description
(E)-4-(3-Ethoxy-4-hydroxyphenyl)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-3-buten-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an ethoxy-hydroxyphenyl group with a trifluoromethyl-pyrazolyl group, connected through a butenone linkage. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3-ethoxy-4-hydroxyphenyl)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-3-buten-2-one typically involves multi-step organic reactions. One common approach is the condensation of 3-ethoxy-4-hydroxybenzaldehyde with 3-(trifluoromethyl)-1H-pyrazole-1-carbaldehyde in the presence of a base, followed by a dehydration step to form the butenone linkage. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the condensation and dehydration processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(E)-4-(3-ethoxy-4-hydroxyphenyl)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-3-buten-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The butenone linkage can be reduced to form a butanol derivative.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 4-(3-ethoxy-4-oxophenyl)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-3-buten-2-one, while reduction of the butenone linkage can produce 4-(3-ethoxy-4-hydroxyphenyl)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-butan-2-ol .
Scientific Research Applications
(E)-4-(3-ethoxy-4-hydroxyphenyl)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-3-buten-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-viral activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of (E)-4-(3-ethoxy-4-hydroxyphenyl)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-3-buten-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, its trifluoromethyl group can enhance its binding affinity to target proteins, leading to more potent biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(3-ethoxy-4-hydroxyphenyl)-3-buten-2-one: Lacks the trifluoromethyl-pyrazolyl group, resulting in different chemical and biological properties.
3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-3-buten-2-one:
Uniqueness
(E)-4-(3-ethoxy-4-hydroxyphenyl)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-3-buten-2-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
(E)-4-(3-ethoxy-4-hydroxyphenyl)-3-[3-(trifluoromethyl)pyrazol-1-yl]but-3-en-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O3/c1-3-24-14-9-11(4-5-13(14)23)8-12(10(2)22)21-7-6-15(20-21)16(17,18)19/h4-9,23H,3H2,1-2H3/b12-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUVMJCWWWINGI-XYOKQWHBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C(=O)C)N2C=CC(=N2)C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C(=O)C)/N2C=CC(=N2)C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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